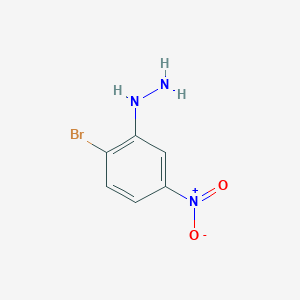

(2-Bromo-5-nitrophenyl)hydrazine

Description

General Overview of Arylhydrazines and Their Significance in Organic Synthesis and Material Science

Arylhydrazines are organic compounds that have become indispensable in the field of synthetic chemistry. nih.gov They are widely recognized as crucial precursors for the synthesis of a multitude of biologically active heterocyclic molecules, including indoles, pyrazoles, indazoles, quinazolines, and β-lactams. nih.govresearchgate.net The versatility of arylhydrazines stems from the reactive nature of the hydrazine (B178648) moiety, which can participate in a variety of cyclization and condensation reactions.

Beyond their role in building heterocyclic systems, arylhydrazines have gained prominence as effective arylation agents in oxidative cross-coupling reactions. nih.govresearchgate.net This allows for the formation of carbon-carbon and carbon-heteroatom bonds, a fundamental process in organic synthesis. Researchers have developed methods for the direct C-H arylation of arenes and heterocycles using arylhydrazines, often catalyzed by transition metals. nih.gov For instance, various arylhydrazines can react with N-methylpyrrole in the presence of a base and air as a benign oxidant to yield C-2 arylated pyrroles. nih.gov The electronic nature of the substituents on the arylhydrazine can influence the reaction's efficiency, with both electron-rich and electron-poor arylhydrazines being generally well-tolerated in many coupling protocols. nih.gov The arylated products derived from these reactions are considered key building blocks for applications in pharmaceutical discovery and materials science. acs.org

Contextualizing (2-Bromo-5-nitrophenyl)hydrazine within the Scope of Substituted Arylhydrazine Chemistry

This compound is a specific substituted arylhydrazine that features both a halogen (bromo) and a nitro group attached to the phenyl ring. These substituents significantly modulate the compound's chemical properties and reactivity compared to unsubstituted phenylhydrazine (B124118). The nitro group, being strongly electron-withdrawing, and the bromo atom, a halogen, make the aromatic ring electron-deficient. This electronic characteristic is crucial for certain types of reactions, particularly nucleophilic aromatic substitution, where an electron-poor aromatic system is more susceptible to attack by a nucleophile. libretexts.org

The presence of these two functional groups in a specific ortho- and meta-arrangement relative to the hydrazine moiety makes this compound a valuable and specialized building block for synthesizing more complex, highly functionalized molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 100367-78-0 | chemicalbook.comchemcia.com |

| Molecular Formula | C₆H₆BrN₃O₂ | chemicalbook.comchemcia.com |

| Molecular Weight | 232.03 g/mol | chemicalbook.com |

Detailed Research Findings on Synthesis

A documented method for the synthesis of this compound involves a two-stage process starting from 2-bromo-5-nitroaniline (B76971). chemicalbook.com

Stage 1: Diazotization. The process begins with the suspension of 2-bromo-5-nitroaniline in concentrated hydrochloric acid at 0°C. A solution of sodium nitrite (B80452) in water is added slowly to the suspension. The mixture is stirred at this temperature for approximately three hours to form the corresponding diazonium salt. chemicalbook.com

Stage 2: Reduction. Subsequently, a solution of tin(II) chloride in concentrated hydrochloric acid is slowly added to the reaction mixture. The mixture is then stirred at room temperature for two hours. After re-cooling, the pH is adjusted to 7-8 using a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate (B1210297), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica (B1680970) gel chromatography to yield this compound as an orange solid. chemicalbook.com

This synthetic route is a classic example of preparing an arylhydrazine from an arylamine via the formation and subsequent reduction of a diazonium intermediate.

Historical Development and Evolution of Research on Nitro- and Halogen-Substituted Hydrazine Derivatives

The study of arylhydrazines dates back to the discovery of phenylhydrazine, the first compound of its class. wikipedia.org Early and still widely used methods for the preparation of arylhydrazines involve the diazotization of an aromatic amine followed by reduction. nih.govwikipedia.org This general strategy has been adapted over the years to produce a vast array of substituted hydrazines.

For nitro-substituted derivatives, historical context includes the Béchamp reduction, developed in 1854, which traditionally used a metal and an acid to reduce nitroarenes to anilines, the precursors for many hydrazines. nih.gov Over time, this has been largely replaced by catalytic hydrogenation and catalytic transfer hydrogenation methods, which are more selective and use less hazardous reagents. nih.gov The use of hydrazine hydrate (B1144303) in the presence of catalysts like Palladium on carbon (Pd/C) has become an effective method for the selective reduction of nitroarenes, even in the presence of sensitive functional groups like halogens. nih.gov

The synthesis of halogen-substituted arylhydrazines has evolved significantly with the advent of modern catalysis. While nucleophilic aromatic substitution on activated aryl halides with hydrazine is one route, transition metal-catalyzed cross-coupling reactions have become a powerful tool. nih.gov The Ullmann-type coupling, a copper-catalyzed reaction of aryl halides with nucleophiles, represents an early example of such transformations. researchgate.net More recently, palladium-catalyzed cross-coupling reactions have been developed that allow for the direct and selective reaction of aryl halides (including chlorides and bromides) with hydrazine itself. acs.org This has been a long-standing challenge due to the reducing nature of hydrazine and the potential for multiple substitutions. acs.org The design of specialized ligands for the palladium catalyst has been instrumental in overcoming these challenges, enabling the synthesis of valuable halogen-substituted arylhydrazines under mild conditions. acs.org These advancements have greatly facilitated the preparation of complex molecules like this compound.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKPMXOMDNPDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695009 | |

| Record name | (2-Bromo-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-78-0 | |

| Record name | (2-Bromo-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Bromo 5 Nitrophenyl Hydrazine

Classical Approaches to Arylhydrazine Synthesis Relevant to (2-Bromo-5-nitrophenyl)hydrazine

Traditional methods for synthesizing arylhydrazines have long been the cornerstone of organic chemistry. These routes, while effective, often involve harsh conditions and multi-step procedures. For a substituted arylhydrazine like this compound, the classical approaches are primarily centered on the transformation of a corresponding aniline (B41778) derivative.

Diazotization and Reduction of Substituted Anilines

The most common and direct classical route to this compound begins with the corresponding aniline, 2-Bromo-5-nitroaniline (B76971). This multi-step process first involves the formation of a diazonium salt, which is then subsequently reduced to the desired hydrazine (B178648).

The reaction sequence is initiated by diazotization, where the primary aromatic amine is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to maintain the stability of the resulting diazonium salt. chemicalbook.comlearncbse.in The temperature control is critical, as diazonium salts can be unstable and decompose at higher temperatures. learncbse.in

Once the diazonium salt is formed, it is reduced to the arylhydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl. chemicalbook.com The diazonium salt solution is added to the SnCl₂ solution, and the reaction proceeds to yield the hydrochloride salt of the target hydrazine. Subsequent neutralization with a base, such as sodium bicarbonate (NaHCO₃), liberates the free hydrazine. chemicalbook.com

A specific laboratory-scale synthesis has been documented, providing a clear procedural pathway. chemicalbook.com

Table 1: Synthesis of this compound via Diazotization-Reduction

| Step | Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Diazotization | 2-Bromo-5-nitroaniline | NaNO₂, conc. HCl, H₂O | 0 °C, 3 hr | (2-Bromo-5-nitrophenyl)diazonium chloride | Intermediate | chemicalbook.com |

| 2. Reduction | (2-Bromo-5-nitrophenyl)diazonium chloride | SnCl₂, conc. HCl | Room Temperature, 2 hr | This compound | 51% | chemicalbook.com |

| 3. Workup | Reaction Mixture | sat. aq. NaHCO₃, Ethyl acetate (B1210297) | Extraction, Chromatography | Purified this compound | - | chemicalbook.com |

Nucleophilic Aromatic Substitution Routes

Nucleophilic Aromatic Substitution (SₙAr) presents an alternative pathway for forming aryl-nitrogen bonds. This mechanism is viable when an aromatic ring is activated by potent electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group. masterorganicchemistry.com The nitro group (—NO₂) is a strong EWG, making substrates containing it prime candidates for SₙAr reactions.

For the synthesis of this compound, a potential precursor would be a di-halogenated nitrobenzene (B124822), such as 1,2-dibromo-4-nitrobenzene. In this scenario, hydrazine (H₂N-NH₂) would act as the nucleophile, displacing one of the bromide ions. The presence of the nitro group para to one bromine and ortho to the other significantly activates the ring for nucleophilic attack. masterorganicchemistry.com

The reaction rate is highly dependent on the nature of the leaving group and the number and position of activating EWGs. masterorganicchemistry.com While theoretically feasible, this route can be complicated by factors such as di-substitution, where a second molecule of the aryl halide reacts with the newly formed arylhydrazine, and other side reactions. The choice of solvent and reaction conditions is crucial to favor the desired monosubstituted product. Studies on nitrothiophenes have shown that SₙAr reactions with amines proceed effectively, and the principles are transferable to nitrobenzene systems. nih.gov

Advanced and Sustainable Synthetic Strategies

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These strategies often involve catalysis and novel reaction conditions to overcome the limitations of classical approaches.

Palladium-Catalyzed Coupling Reactions for Arylhydrazine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. This methodology has been extended to the synthesis of arylhydrazines from aryl halides and hydrazine. acs.orgresearchgate.net This approach is highly relevant for synthesizing this compound from a precursor like 1,2-dibromo-4-nitrobenzene.

A significant challenge in coupling aryl halides with hydrazine is controlling the selectivity for mono-arylation versus di-arylation, given that hydrazine has two reactive N-H bonds. acs.org Furthermore, hydrazine can act as a reducing agent, potentially deactivating the palladium catalyst. acs.org Modern research has overcome these hurdles through the design of specialized ligand systems. Sterically demanding biaryl phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands have proven effective in promoting selective mono-arylation under mild conditions. acs.org These advanced catalysts allow for the use of a broad range of aryl chlorides and bromides with various functional groups. acs.orgnih.gov

Recent developments have established highly efficient palladium-catalyzed cross-coupling between aryl halides and hydrazine using simple bases like potassium hydroxide (B78521) (KOH) at low catalyst loadings. thieme-connect.de The rate-limiting step was identified as the deprotonation of the hydrazine bound to the palladium center. thieme-connect.de

Table 2: Key Features of Modern Pd-Catalyzed Hydrazination

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃) | High activity and versatility. | researchgate.net |

| Ligands | Biaryl phosphines, N-Heterocyclic Carbenes (NHCs) | Promote selective mono-arylation, prevent catalyst deactivation. | acs.org |

| Substrates | Aryl chlorides, Aryl bromides | Broad scope, including complex and functionalized molecules. | acs.orgthieme-connect.de |

| Bases | Mild bases (e.g., KOH, NaO-t-Bu) | Improves functional group tolerance. | thieme-connect.denih.gov |

| Conditions | Low catalyst loading, mild temperatures | Increased efficiency and sustainability. | thieme-connect.de |

Mechanochemical Synthesis Techniques for Hydrazone Precursors

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling or grinding), has emerged as a powerful green chemistry tool. rsc.org This solvent-free technique is particularly effective for condensation reactions, such as the formation of hydrazones from hydrazines and carbonyl compounds (aldehydes or ketones). nih.govnih.govwikipedia.org

While this method does not directly synthesize this compound, it represents an advanced and sustainable strategy for utilizing it to create hydrazone derivatives, which are important precursors for many heterocyclic compounds. nih.govwikipedia.org The synthesis of hydrazones via mechanochemistry is often rapid, quantitative, and avoids the use of bulk solvents, thus minimizing waste. rsc.orgnih.gov

Research has demonstrated that a wide variety of hydrazones can be obtained with high purity and in excellent yields using techniques like liquid-assisted grinding (LAG). rsc.orgrsc.org The reaction progress can be monitored using techniques such as powder X-ray diffraction (PXRD) to understand the reaction profile and identify any intermediate phases. rsc.org This approach is highly adaptable for creating libraries of compounds for pharmaceutical screening. rsc.org

Chemo-Enzymatic or Biocatalytic Approaches

The application of enzymes in the synthesis of fine chemicals offers unparalleled selectivity under mild, aqueous conditions. While direct biocatalytic routes to arylhydrazines are not yet well-established, the field provides insights into potential future strategies. Chemo-enzymatic synthesis often involves using an enzyme to perform a key transformation within a larger synthetic sequence. nih.gov

For instance, ω-transaminases are enzymes capable of converting ketones into amines with high stereoselectivity. nih.gov While their natural function is amination, research into expanding their substrate scope could theoretically open pathways for related transformations. Currently, biocatalytic methods are more developed for the synthesis of other nitrogen-containing heterocycles like pyrazines and pyrroles, where a transaminase mediates the key amination step. nih.gov The development of a "hydrazine synthase" or engineering an existing enzyme to accept hydrazine or a protected equivalent as a substrate remains a forward-looking goal in biocatalysis.

Synthesis of Key Precursors and Intermediates for this compound

2-Bromo-5-nitroaniline is a critical intermediate, and its synthesis can be approached through various routes. cymitquimica.com It is an organic compound characterized by a bromine atom at the second position and a nitro group at the fifth position of an aniline structure. cymitquimica.com One common method starts from bromobenzene (B47551). This process involves the nitration of bromobenzene, followed by a subsequent reaction and recrystallization to obtain the target product. google.com

A patented method describes dissolving bromobenzene in concentrated sulfuric acid and then adding dilute nitric acid to carry out a nitration reaction. google.com The resulting product is then treated with sodium methylate in methanol (B129727) with nickel catalysis, followed by an ammonolysis reaction in acetonitrile (B52724) to yield 2-Bromo-5-nitroaniline. google.com This method claims advantages such as low-cost, easily obtainable raw materials, and suitability for large-scale industrial production with yields reported between 77.9% and 81.2%. google.com

The key reaction sequence for synthesizing this compound from 2-Bromo-5-nitroaniline involves two main stages:

Diazotization : 2-Bromo-5-nitroaniline is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as concentrated hydrochloric acid (HCl), at a low temperature (typically 0°C). chemicalbook.com This reaction converts the primary aromatic amine group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). byjus.comlearncbse.in The stability of aromatic diazonium salts at low temperatures is crucial for the success of this step. byjus.com

Reduction : The formed diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl. chemicalbook.comuomustansiriyah.edu.iq The mixture is typically stirred at room temperature to complete the reduction. chemicalbook.com

A specific protocol involves suspending 2-Bromo-5-nitroaniline in concentrated HCl at 0°C, followed by the slow addition of an aqueous sodium nitrite solution. chemicalbook.com After stirring for a few hours, a solution of tin(II) chloride in concentrated HCl is added to reduce the diazonium salt, affording this compound with a reported yield of 51% after purification. chemicalbook.com

Table 1: Synthesis Methods for 2-Bromo-5-nitroaniline

| Starting Material | Reagents | Key Steps | Reported Yield | Reference |

| Bromobenzene | 1. Conc. H₂SO₄, Dilute HNO₃2. Methanol, Sodium methylate, Ni catalyst3. Acetonitrile, NH₃ | Nitration, Reaction with methoxide, Ammonolysis | 77.9% - 81.2% | google.com |

The synthesis of various substituted arylhydrazines relies on a diverse pool of halogenated and nitrated aromatic precursors. The introduction of nitro and halogen groups onto aromatic rings is a fundamental transformation in organic synthesis. nih.govresearchgate.net

Nitration: Aromatic nitration is a classic electrophilic aromatic substitution reaction. youtube.com It is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). learncbse.inyoutube.com The reaction conditions can be tuned to control the degree and position of nitration. researchgate.net For instance, the nitration of chlorobenzene (B131634) with a mixture of nitric acid and acetic anhydride (B1165640) can be performed to produce nitro-substituted chlorobenzene derivatives. google.com In some cases, protecting groups may be necessary to direct the nitration to the desired position and avoid unwanted side reactions, as seen in the synthesis of 2-bromo-5-fluoro-4-nitroaniline (B1526599) where an amino group is protected before nitration. google.com

Halogenation: Halogenation of aromatic compounds can be accomplished using various reagents. N-halosuccinimides are often used for mild and safe aromatic halogenation. nih.gov For example, 3-fluoro-4-nitroaniline (B181641) can be brominated using N-bromosuccinimide in ethyl acetate, although this route may suffer from lower yields and purification challenges. google.com

The synthesis of precursors like 2-bromo-5-fluoronitrobenzene, an intermediate for the antitumor drug Phortress, can be achieved via hydrogenation reduction, showcasing the importance of these precursors in pharmaceutical synthesis. google.com Other related precursors mentioned in the literature include 2-bromo-5-nitrobenzoic acid and 2-bromo-5-nitrobenzaldehyde, which serve as reactants for synthesizing various biologically active molecules. chemicalbook.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include temperature, reaction time, solvent, and catalyst.

In the diazotization of 2-Bromo-5-nitroaniline, temperature control is critical. The reaction is maintained at 0°C to prevent the decomposition of the unstable diazonium salt. chemicalbook.comlibretexts.org The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) to ensure the starting material is consumed before proceeding to the reduction step. chemicalbook.com

For the reduction step, the temperature is initially kept low and then allowed to rise to room temperature. chemicalbook.com The duration of stirring is also a key factor, with a typical time of 2 hours being reported to ensure the completion of the reduction. chemicalbook.com

Modern approaches to reaction optimization include the use of microwave irradiation, which can dramatically reduce reaction times and increase yields. researchgate.net For related coupling and cyclization reactions, studies have shown that varying the catalyst (e.g., different copper salts), base, and solvent can significantly impact the outcome. researchgate.net For example, in a copper-catalyzed reaction, N,N-dimethylformamide (DMF) was found to be the solvent of choice over others like acetonitrile or ethanol. researchgate.netresearchgate.net The development of versatile nitrating reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, allows for controllable mono- or dinitration of aromatic compounds by simply manipulating the reaction conditions. nih.gov

Table 2: Optimization Parameters in Arylhydrazine Synthesis

| Parameter | Condition | Effect on Reaction | Reference |

| Temperature | Diazotization: 0-5°C | Prevents decomposition of diazonium salt | chemicalbook.comlibretexts.org |

| Reduction: 0°C to Room Temp | Controls reaction rate and ensures completion | chemicalbook.com | |

| Catalyst | Copper(I) salts, Tin(II) chloride | Catalyzes coupling and reduction reactions | chemicalbook.comresearchgate.net |

| Solvent | Conc. HCl, Water, DMF, Acetonitrile | Influences solubility, reactivity, and yield | chemicalbook.comresearchgate.netresearchgate.net |

| Monitoring | TLC, LCMS | Ensures consumption of starting material | chemicalbook.com |

| Energy Source | Microwave Irradiation | Reduces reaction time, increases efficiency | researchgate.net |

Modern Purification and Isolation Techniques in Arylhydrazine Synthesis

The final stage in producing pure this compound involves its isolation and purification from the reaction mixture. Several modern techniques are employed for this purpose, tailored to the properties of arylhydrazines.

After the reaction is complete, the crude product is typically isolated by adjusting the pH of the aqueous solution to 7-8 using a saturated aqueous sodium bicarbonate solution, followed by extraction with an organic solvent like ethyl acetate. chemicalbook.com The combined organic layers are then washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. chemicalbook.comnih.govacs.org

Chromatography is a principal technique for purifying the crude product. simsonpharma.com Column chromatography using silica (B1680970) gel is explicitly mentioned for the purification of this compound. chemicalbook.com A mixture of petroleum ether (PE) and ethyl acetate (EA) in a graded ratio (e.g., from 20:1 to 4:1) is used as the eluent to separate the desired compound from impurities. chemicalbook.com

Other common purification techniques applicable to organic compounds like arylhydrazines include:

Recrystallization : This method relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. simsonpharma.com The impure solid is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out. simsonpharma.com

Distillation : Used for purifying liquids based on differences in boiling points. Vacuum distillation is employed for compounds that decompose at their atmospheric boiling point. simsonpharma.com

Extraction : This technique separates compounds based on their differential solubility in two immiscible solvents. acs.orglibretexts.org

Sublimation : This process involves heating a solid until it turns into a gas, which then cools to form a pure solid on a cold surface. It is suitable for compounds that can sublime without decomposing. libretexts.org

The choice of purification method depends on the physical properties of the arylhydrazine and the nature of the impurities present.

Table 3: Purification and Isolation Techniques

| Technique | Principle | Application in Arylhydrazine Synthesis | Reference |

| Extraction | Differential solubility in immiscible solvents | Isolation of crude product from aqueous reaction mixture using ethyl acetate | chemicalbook.comacs.org |

| Column Chromatography | Differential partitioning between a stationary and mobile phase | Purification of crude this compound using a silica gel column | chemicalbook.com |

| Recrystallization | Solubility differences at varying temperatures | Purification of solid precursors and final products | simsonpharma.com |

| Drying | Removal of residual water from organic solutions | Use of anhydrous Na₂SO₄ to dry the ethyl acetate extract | chemicalbook.comnih.gov |

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Nitrophenyl Hydrazine

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazone Derivatives

The reaction of (2-Bromo-5-nitrophenyl)hydrazine with aldehydes and ketones represents a classic condensation reaction, yielding the corresponding (2-Bromo-5-nitrophenyl)hydrazone derivatives. This transformation is a cornerstone of its synthetic utility, as the resulting hydrazones are often stable, crystalline compounds that can be readily isolated and further elaborated.

The fundamental reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically under acidic catalysis, to form a carbon-nitrogen double bond (C=N), characteristic of an imine. masterorganicchemistry.com The general mechanism for hydrazone formation is analogous to that of imine formation. masterorganicchemistry.comlibretexts.org Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. nih.gov

Kinetic studies on hydrazone formation with various aldehydes and ketones have shown that the reaction rates are significantly influenced by electronic effects. nih.gov For this compound, the presence of two electron-withdrawing groups (bromo and nitro) on the phenyl ring decreases the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine (B124118). This reduction in nucleophilicity leads to a slower rate of reaction with carbonyl compounds.

Table 1: Factors Influencing the Kinetics of Hydrazone Formation

| Factor | Effect on Reaction Rate | Rationale |

| pH | Optimal rate at mildly acidic pH (4-5) | Balances activation of the carbonyl group and availability of the free nucleophilic hydrazine. |

| Carbonyl Partner | Aldehydes > Ketones | Aldehydes are sterically more accessible and electronically more electrophilic. nih.gov |

| Substituents on Hydrazine | Electron-withdrawing groups decrease the rate | The bromo and nitro groups on this compound reduce the nucleophilicity of the NH2 group. |

| Substituents on Carbonyl | Electron-withdrawing groups increase the rate | Enhance the electrophilicity of the carbonyl carbon. |

This table presents generalized research findings on hydrazone formation.

Hydrazones derived from unsymmetrical ketones or aldehydes can exist as stereoisomers, specifically E/Z isomers, due to restricted rotation around the C=N double bond. The stereochemical outcome of the condensation reaction is influenced by steric and electronic factors of the substituents on both the carbonyl compound and the hydrazine.

For hydrazones derived from this compound, the bulky (2-Bromo-5-nitrophenyl)amino group will have a significant impact on the stereochemical preference. Generally, the thermodynamically more stable E-isomer is favored, where the larger groups on the carbon and nitrogen atoms are positioned on opposite sides of the C=N double bond to minimize steric strain. The specific ratio of E/Z isomers can be influenced by reaction conditions such as solvent, temperature, and the presence of a catalyst.

The reactivity of this compound in condensation reactions is heavily modulated by the electronic nature of its substituents. The nitro group, being a strong electron-withdrawing group, significantly deactivates the phenyl ring and reduces the nucleophilicity of the hydrazine. The bromo group also contributes to this deactivation through its inductive electron-withdrawing effect, although this is partially offset by its weak resonance-donating effect.

Conversely, the nature of the substituents on the carbonyl partner also plays a crucial role. Electron-withdrawing groups on the aldehyde or ketone will increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of the condensation reaction. Conversely, electron-donating groups will decrease the electrophilicity and slow down the reaction.

Table 2: Predicted Influence of Substituents on the Condensation Reaction

| Reactant | Substituent | Predicted Effect on Reactivity |

| This compound | -NO2, -Br | Decreased reactivity due to reduced nucleophilicity of the hydrazine. |

| Aldehyde/Ketone | Electron-withdrawing group (e.g., -NO2, -CN) | Increased reactivity due to enhanced electrophilicity of the carbonyl carbon. nih.gov |

| Aldehyde/Ketone | Electron-donating group (e.g., -OCH3, -CH3) | Decreased reactivity due to reduced electrophilicity of the carbonyl carbon. nih.gov |

This table illustrates the expected influence of substituents based on established principles of organic chemistry.

Reactivity with Aldehydes and Ketones

Cyclization Reactions and Heterocycle Synthesis Mediated by this compound

Beyond the formation of simple hydrazones, this compound is a key starting material for the synthesis of heterocyclic compounds, particularly indazoles. These reactions often proceed via an initial condensation to a hydrazone, followed by a cyclization step.

The synthesis of indazoles is a prominent application of substituted phenylhydrazines. While direct cyclization of this compound itself is not the typical route, its hydrazone derivatives can undergo intramolecular cyclization. For instance, a common strategy involves the reaction of a substituted o-halobenzaldehyde with a hydrazine. chemicalbook.com In the context of this compound, the bromo substituent at the ortho position to the hydrazine group is perfectly positioned to participate in cyclization reactions.

A plausible pathway involves the initial formation of a hydrazone from this compound and a suitable carbonyl compound. Subsequent intramolecular nucleophilic aromatic substitution, where the nitrogen atom of the hydrazone displaces the ortho-bromo substituent, would lead to the formation of a 5-nitroindazole (B105863) ring system. This type of cyclization is often promoted by a base and can sometimes be facilitated by transition metal catalysts, such as palladium or copper. organic-chemistry.org The presence of the electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack, potentially facilitating the cyclization step.

Synthesis of Pyrazole (B372694) and Related Azole Derivatives

Pyrazoles and their derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in both natural and synthetic products. scholarsresearchlibrary.com The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and effective method for pyrazole synthesis. nih.govmdpi.com In this context, this compound serves as a key nucleophilic component.

One common approach involves the cyclocondensation of this compound with β-dicarbonyl compounds, such as ethyl acetoacetate, to form pyrazolone (B3327878) derivatives. scholarsresearchlibrary.com This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The resulting pyrazolones can be further functionalized. For instance, they can be reacted with various substituted benzoyl chlorides to yield a range of substituted pyrazole moieties. scholarsresearchlibrary.com

The regioselectivity of the reaction between substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds can be influenced by the nature of the substituent on the hydrazine. For example, the reaction of arylhydrazines with certain acetylenic ketones can lead to specific regioisomers. nih.gov While the specific regiochemical outcome with this compound would depend on the reaction conditions and the specific dicarbonyl partner, the electron-withdrawing nature of the nitro group and the steric bulk of the bromine atom would likely play a significant role in directing the cyclization.

Modern synthetic methods have also expanded the toolkit for pyrazole synthesis, including iodine(III)-catalyzed reactions and photo-click chemistry involving tetrazoles and alkynes. nih.gov Although direct examples utilizing this compound in these specific advanced methods are not prevalent in the provided search results, its participation in traditional condensation reactions remains a cornerstone of pyrazole chemistry.

| Reagent | Product Type | Reaction Conditions | Reference |

| Ethyl acetoacetate | Pyrazolone derivative | Reflux in ethanol | scholarsresearchlibrary.com |

| Substituted benzoyl chlorides (on pyrazolone) | Substituted pyrazole | Dioxane, calcium hydroxide (B78521) | scholarsresearchlibrary.com |

| α,β-Unsaturated carbonyls | Pyrazole | Cyclocondensation | nih.gov |

| 1,3-Diketones | Pyrazole | Condensation | nih.gov |

Formation of Oxadiazole Systems

1,3,4-Oxadiazoles are another class of five-membered heterocycles that have garnered significant interest due to their diverse applications. ijper.org The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclization of diacylhydrazide intermediates, which can be prepared from the corresponding acid hydrazides. nih.gov

This compound can be envisioned as a precursor to the corresponding acid hydrazide, which can then be acylated and cyclized. A general route involves reacting an acid hydrazide with an acyl chloride to form a diacylhydrazide, which is then subjected to dehydrative cyclization using reagents like phosphorus oxychloride to yield the 1,3,4-oxadiazole (B1194373) ring. nih.gov

Another synthetic strategy involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thiol. who.int This thiol can then be further functionalized. While a direct synthesis starting from this compound is not detailed, its conversion to a corresponding acid hydrazide would open up these synthetic pathways.

Furthermore, research has shown the synthesis of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, highlighting the utility of bromo-nitrophenyl moieties in constructing oxadiazole systems. nih.gov These syntheses underscore the feasibility of incorporating the (2-Bromo-5-nitrophenyl) group into an oxadiazole framework.

| Intermediate | Reagent for Cyclization | Product Type | Reference |

| Diacylhydrazide | Phosphorus oxychloride | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Acid hydrazide | Carbon disulfide, base | 1,3,4-Oxadiazole-2-thiol | who.int |

| Hydrazone | Acetic anhydride (B1165640) | 1,3,4-Oxadiazole | nih.gov |

Annulation Reactions Leading to Other Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the formation of other fused nitrogen-containing heterocyclic systems. The hydrazine moiety is a key functional group that can participate in cyclization reactions with various electrophilic partners to build new rings onto the existing phenyl structure.

For instance, the Fischer indole (B1671886) synthesis, a classic reaction for forming indole rings, involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. While not explicitly detailed for this compound in the search results, this well-established methodology suggests a potential pathway for the synthesis of bromo-nitro substituted indoles.

Furthermore, the hydrazine group can react with dicarbonyl compounds or their equivalents to form six-membered rings like pyridazines. The specific reaction pathway and the resulting heterocyclic system would be highly dependent on the nature of the reaction partner and the conditions employed.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aryl Moiety

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, generally proceed through a two-step mechanism involving the formation of a positively charged intermediate (arenium ion). libretexts.orgmsu.edu The presence of a deactivating group like the nitro group makes the initial attack by an electrophile less favorable. masterorganicchemistry.com

Halogen Mobility and Reactivity

The bromine atom on the aromatic ring of this compound exhibits reactivity characteristic of aryl halides. It can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by strong electron-withdrawing groups. nih.govyoutube.com The nitro group in the para position relative to the bromine atom significantly enhances the susceptibility of the carbon atom bearing the bromine to nucleophilic attack.

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing group. youtube.com The leaving group, in this case, the bromide ion, is then expelled to restore aromaticity. The rate of these reactions is often dependent on the nature of the nucleophile and the solvent. nih.gov

The bromine atom also makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the aromatic ring.

Nitro Group Transformations

The nitro group on the aromatic ring is a versatile functional group that can undergo a variety of transformations. Most notably, it can be reduced to an amino group under various conditions. Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation (e.g., H2/Pd-C), and transfer hydrogenation (e.g., hydrazine hydrate (B1144303) with a catalyst).

The resulting amino group can then be further modified, for example, through diazotization followed by Sandmeyer or related reactions to introduce a wide range of other functional groups. This sequence of nitro reduction followed by diazotization significantly expands the synthetic utility of the this compound scaffold.

Reduction and Oxidation Chemistry of the Hydrazine Moiety

The hydrazine moiety itself is susceptible to both reduction and oxidation. Reduction of the hydrazine group can lead to the cleavage of the nitrogen-nitrogen bond, potentially forming an aniline (B41778) derivative. However, this reaction is less common than the reduction of the nitro group.

Oxidation of the hydrazine moiety can lead to the formation of a diazonium salt if performed under controlled conditions, or to the complete loss of the nitrogen atoms as dinitrogen gas under more vigorous oxidation. The specific outcome of an oxidation reaction would depend heavily on the oxidizing agent used and the reaction conditions.

Selective Reduction of the Nitro Group

The presence of both a nitro group and a carbon-bromine bond on the aromatic ring of this compound presents a chemoselectivity challenge. The nitro group is highly susceptible to reduction, but harsh conditions can also lead to the cleavage of the C-Br bond (hydrodebromination). Therefore, methods for the selective reduction of the nitro group to an amine are of significant synthetic importance.

A variety of reagents and catalytic systems have been developed for the chemoselective reduction of aromatic nitro compounds, which are applicable to substrates like this compound. wikipedia.orgorganic-chemistry.org These methods are designed to preserve sensitive functional groups, such as halogens. organic-chemistry.org For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be tailored to selectively reduce the nitro group while leaving the bromo substituent intact. organic-chemistry.org

Other effective systems include metal-based reagents in acidic or neutral media. The use of iron powder in acidic conditions is a classic and industrially significant method for nitro group reduction. wikipedia.org Tin(II) chloride (SnCl2) in concentrated hydrochloric acid is another well-established reagent for this transformation. wikipedia.orgchemicalbook.com A milder and efficient alternative involves transfer hydrogenation using hydrazine hydrate in the presence of a catalyst like Pd/C, which has been shown to be effective for reducing halogenated nitroarenes. organic-chemistry.org More novel systems, such as hydrazine glyoxylate (B1226380) with zinc or magnesium powder, have also been reported to selectively and rapidly reduce aromatic nitro groups at room temperature without affecting halogen substituents. niscpr.res.in

The resulting compound, 4-bromo-3-aminophenylhydrazine, becomes a valuable bifunctional intermediate for further synthetic elaborations.

Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Selectivity Notes | Reference(s) |

|---|---|---|---|

| Catalytic Hydrogenation | |||

| Pd/C, H₂ | Low pressure H₂ | Good for preserving halogens. | organic-chemistry.org |

| Raney Nickel, H₂ | Varies | Can be used for nitro reduction. | wikipedia.org |

| Metal/Acid Systems | |||

| Fe, HCl/Acetic Acid | Refluxing acid | Widely used, generally halogen-tolerant. | wikipedia.org |

| SnCl₂, HCl | Concentrated acid | Effective for converting diazonium salts to hydrazines and reducing nitro groups. | wikipedia.orgchemicalbook.com |

| Zn or Mg, Hydrazine Glyoxylate | Room Temperature | Reported as rapid and selective for nitro groups over halogens. | niscpr.res.in |

| Transfer Hydrogenation | |||

| Hydrazine Hydrate, Pd/C | Varies | Effective for halogenated nitroarenes. | organic-chemistry.org |

Generation and Reactivity of Aryl Radicals

Arylhydrazines, including this compound, can serve as precursors to highly reactive aryl radicals. nih.govnih.govacs.org These intermediates are valuable in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The generation of an aryl radical from an arylhydrazine typically involves oxidation to an arenediazonium ion intermediate, which then undergoes a one-electron reduction to release the aryl radical. nih.govacs.org

One mild and efficient method involves reacting the arylhydrazine with catalytic amounts of molecular iodine in the open air. nih.govacs.org This metal-free system operates at moderate temperatures (e.g., 40 °C) and generates aryl radicals that can be trapped by various substrates. acs.org For example, these radicals readily react with electron-deficient alkenes, such as substituted 1,4-naphthoquinones, to yield arylated products. nih.govacs.org

The general pathway for radical generation from an arylhydrazine involves:

Oxidation of the hydrazine to a diazenyl species.

Loss of dinitrogen (N₂) to form the aryl radical.

This process is a homolytic cleavage, where the C-N bond breaks, and one electron moves to the aryl ring. libretexts.orgpressbooks.pub The resulting (2-bromo-5-nitrophenyl) radical is a highly reactive species capable of participating in various transformations, including hydrogen atom abstraction and addition to multiple bonds. wikipedia.org The stability and subsequent reactions of the radical are influenced by the electronic nature of the substituents on the aromatic ring.

Table 2: Methods for Generating Aryl Radicals from Arylhydrazines

| Method | Reagents/Conditions | Proposed Intermediate | Application | Reference(s) |

|---|---|---|---|---|

| Iodine Catalysis | Catalytic I₂, Air, 40 °C, TFE | Aryldiazene | Arylation of 1,4-naphthoquinones. | nih.govacs.org |

| Metabolic Oxidation | Microsomes, ESR spin trapping | Arenediazonium ion | Formation of DNA adducts. | nih.govacs.org |

| Base-Induced Oxidation | Base (e.g., Pyridine), Air | Not specified | Arylation of heteroaromatics. | nih.gov |

Coupling Reactions and Complex Ligand Formation

The hydrazine functional group in this compound is nucleophilic and readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. byjus.comscirp.org These hydrazones are not merely stable products but are key intermediates in more complex transformations and can act as versatile ligands in coordination chemistry.

Phenylhydrazine derivatives are known to form Schiff base ligands upon reaction with aldehydes or ketones. chemrxiv.orgrjptonline.org These Schiff bases, which contain an azomethine (-C=N-) group, are excellent chelating agents for a variety of metal ions. The resulting metal complexes have applications in catalysis and materials science. For instance, phenylhydrazine-derived Schiff bases have been used to synthesize complexes with copper(II) and zinc(II). chemrxiv.orgresearchgate.net The this compound moiety can be used to synthesize ligands where the electronic properties are tuned by the bromo and nitro substituents. The nitrogen atoms of the hydrazine residue and other potential donor atoms in the molecule can coordinate with a metal center. researchgate.netresearchgate.net

Furthermore, the hydrazones formed from this compound are crucial precursors for powerful synthetic methods like the Fischer indole synthesis, which is a coupling reaction that constructs the indole ring system. byjus.comwikipedia.org This highlights the role of the hydrazine as a linchpin for coupling two different molecular fragments.

Mechanism of Key Reactions Involving this compound

Fischer Indole Synthesis

This is arguably the most important reaction of arylhydrazines. byjus.com The synthesis transforms an arylhydrazone into an indole, a core heterocyclic structure in many pharmaceuticals and natural products. wikipedia.orgnih.gov The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgtestbook.com

The mechanism, first proposed by Robinson, involves several key steps: nih.gov

Hydrazone Formation : this compound reacts with an aldehyde or ketone to form the corresponding (2-bromo-5-nitrophenyl)hydrazone.

Tautomerization : The hydrazone isomerizes to its enamine tautomer (or 'ene-hydrazine'). wikipedia.orgjk-sci.com

acs.orgacs.org-Sigmatropic Rearrangement : After protonation, the enamine undergoes an irreversible electrocyclic rearrangement, specifically a acs.orgacs.org-sigmatropic shift. This is the crucial C-C bond-forming step, which breaks the weak N-N bond. byjus.comwikipedia.org

Rearomatization and Cyclization : The resulting di-imine intermediate loses a proton to regain aromaticity in the benzene (B151609) ring. The nucleophilic amine then attacks the imine carbon in an intramolecular fashion to form a five-membered ring (an aminoindoline). byjus.com

Elimination : Under acidic conditions, the terminal nitrogen is eliminated as ammonia (B1221849) (or an amine), and subsequent aromatization of the five-membered ring yields the final indole product. wikipedia.org

Japp-Klingemann Reaction

While the classic Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto acid or ester to form a hydrazone, its mechanism is relevant to the chemistry of this compound as it describes a primary route to the hydrazone intermediates needed for reactions like the Fischer indole synthesis. wikipedia.orgsynarchive.comchemeurope.com The arylhydrazine itself is typically formed by the reduction of the corresponding diazonium salt. chemicalbook.com

The mechanism proceeds as follows: wikipedia.org

Enolate Formation : A base deprotonates the β-keto ester or acid to form a nucleophilic enolate.

Azo Coupling : The enolate attacks the aryl diazonium salt (which would be derived from 2-bromo-5-nitroaniline) to form an azo compound.

Hydrolysis and Decomposition : In most cases, the azo intermediate is unstable and undergoes hydrolysis. This leads to the cleavage of an acyl or carboxyl group. wikipedia.orgnibs.ac.cn

Tautomerization : The resulting intermediate tautomerizes to yield the stable final hydrazone product. wikipedia.org

This reaction provides a versatile pathway to unsymmetrical hydrazones that might be difficult to access through direct condensation. nibs.ac.cn

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, offering insights into the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) Chemical Shift and Coupling Pattern Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of protons within a molecule. hw.ac.uk The chemical shifts (δ), measured in parts per million (ppm), indicate the level of shielding or deshielding of a proton, while coupling patterns reveal the number of neighboring protons. hw.ac.uklibretexts.org

For (2-Bromo-5-nitrophenyl)hydrazine, the aromatic protons exhibit distinct signals due to the influence of the bromo, nitro, and hydrazine (B178648) substituents. The electron-withdrawing nature of the nitro group and the halogen atom significantly affects the chemical shifts of the aromatic protons, generally shifting them downfield. The protons of the hydrazine group (-NH-NH₂) also show characteristic signals, though their chemical shifts can be broad and vary with solvent, concentration, and temperature due to hydrogen bonding and exchange processes. organicchemistrydata.org

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | ~2.5 |

| H-4 | 7.0 - 7.2 | dd | ~8.5, 2.5 |

| H-6 | 7.4 - 7.6 | d | ~8.5 |

| -NH- | Variable (broad) | s | - |

| -NH₂ | Variable (broad) | s | - |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) and Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

Carbon-13 NMR provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents. The carbon atom attached to the bromine (C-2) would be expected to show a signal at a lower field compared to an unsubstituted benzene (B151609) ring, while the carbon attached to the nitro group (C-5) would be significantly deshielded and appear at a much lower field.

To definitively assign the proton and carbon signals, advanced 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the aromatic protons. sdsu.edu Cross-peaks in the COSY spectrum would confirm the coupling between H-3 and H-4, and between H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This allows for the unambiguous assignment of each proton to its corresponding carbon in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu For instance, the hydrazine protons could show correlations to the C-1 and C-2 carbons, and the aromatic protons would show correlations to neighboring and more distant carbons, helping to piece together the entire molecular structure.

Nitrogen-15 NMR (¹⁵N NMR) for Hydrazine and Nitro Group Characterization

While less common, Nitrogen-15 NMR can provide direct information about the nitrogen environments in this compound. This technique would show two distinct signals corresponding to the nitrogen atoms of the hydrazine group and the nitrogen atom of the nitro group. The chemical shifts of these nitrogen atoms are highly sensitive to their electronic environment, offering valuable data for characterizing these functional groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. ijtsrd.comresearchgate.net

Identification of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound would display a series of absorption bands corresponding to the vibrations of its specific bonds and functional groups.

N-H Stretching: The hydrazine group (-NH-NH₂) will exhibit characteristic N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The presence of two bands in this region can sometimes distinguish between the symmetric and asymmetric stretching of the -NH₂ group.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹.

NO₂ Stretching: The nitro group has two distinct stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ range. scialert.net

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydrazine (-NH-NH₂) | N-H Stretch | 3200 - 3400 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro Group (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| C-Br Stretch | 500 - 650 |

Conformational Analysis and Tautomerism Probing via Vibrational Spectroscopy

Vibrational spectroscopy can also be a powerful tool for studying the conformational isomers and potential tautomeric forms of a molecule. ekb.eg For this compound, different rotational conformations (rotamers) might exist due to rotation around the C-N bond of the hydrazine group. These different conformers could potentially give rise to distinct vibrational bands, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Furthermore, although less likely for this specific compound, phenylhydrazine (B124118) derivatives can theoretically exist in tautomeric forms. High-resolution vibrational spectroscopy, potentially combined with computational studies, could be used to investigate the presence of any minor tautomers in equilibrium with the primary structure. Changes in the vibrational spectra with temperature or solvent polarity could indicate the presence of different conformational or tautomeric species.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule. For this compound (C₆H₆BrN₃O₂), the theoretical monoisotopic mass is approximately 230.9643 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 231.97162 | 137.7 |

| [M+Na]⁺ | 253.95356 | 147.8 |

| [M-H]⁻ | 229.95706 | 143.7 |

| [M+NH₄]⁺ | 248.99816 | 157.5 |

| [M+K]⁺ | 269.92750 | 132.8 |

Predicted Collision Cross Section (CCS) values for this compound dihydrochloride adducts. Data is predictive and not from experimental HRMS.

The fragmentation of phenylhydrazine derivatives in a mass spectrometer is influenced by the substituents on the aromatic ring. For this compound, the presence of the bromo and nitro groups is expected to direct the fragmentation pathways. Common fragmentation patterns for substituted nitrophenylhydrazines involve cleavage of the N-N bond of the hydrazine group, as well as losses of the nitro group (NO₂) and bromine atom. The study of these fragmentation patterns provides valuable structural information. While specific experimental fragmentation data for the title compound is limited, analysis of related structures, such as 3-nitrophenylhydrazine (B1228671) derivatives, indicates that the fragmentation can be optimized to enhance sensitivity in liquid chromatography-mass spectrometry methods nih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and quantification of different types of intermolecular contacts.

For the derivative 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, Hirshfeld surface analysis revealed that Br···H/H···Br contacts make the largest contribution (21.7%) to the Hirshfeld surface nih.gov. Additionally, O-H···O hydrogen bonds contribute significantly, accounting for 20.2% of the interactions nih.gov. This type of analysis for this compound would be expected to highlight the contributions of H···Br, H···O, and H···H contacts, providing a quantitative understanding of the forces governing its crystal packing.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| Br···H/H···Br | 21.7 |

| O···H/H···O | 20.2 |

Contribution of dominant intermolecular contacts to the Hirshfeld surface of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* transitions associated with the nitrophenyl chromophore. The positions and intensities of these bands are influenced by the electronic nature of the bromo and hydrazine substituents. Studies on other nitrophenylhydrazine derivatives have shown absorption maxima in the UV region, typically between 355-385 nm researchgate.net. The exact λmax for this compound would provide information about its specific electronic structure and conjugation.

Applications of 2 Bromo 5 Nitrophenyl Hydrazine and Its Derived Compounds in Advanced Chemical Synthesis and Functional Materials

Role as Key Intermediates in Fine Chemical Synthesis

(2-Bromo-5-nitrophenyl)hydrazine is a significant intermediate in the synthesis of more complex chemical structures. Its preparation is a multi-step process that highlights its role within the broader landscape of fine chemical manufacturing. The synthesis typically begins with a readily available precursor, 2-bromo-5-nitroaniline (B76971).

The value of this compound as an intermediate lies in the reactivity of its functional groups. The hydrazine (B178648) group is a potent nucleophile and is central to the formation of heterocyclic compounds, such as indoles via the Fischer indole (B1671886) synthesis. wikipedia.org The bromine atom can be substituted or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing another point for chemical modification. This multi-functionality allows chemists to use this single intermediate to construct a diverse library of complex molecules for various applications.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Diazotization | 2-Bromo-5-nitroaniline | Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl) | 2-Bromo-5-nitrophenyldiazonium chloride | Conversion of the primary amine to a diazonium salt. google.com |

| 2. Reduction | 2-Bromo-5-nitrophenyldiazonium chloride | Tin(II) chloride (SnCl₂) | this compound | Reduction of the diazonium salt to the hydrazine. google.com |

Precursors for Organic Dyes and Pigments

The structural features of this compound make it an excellent starting material for the synthesis of organic dyes, particularly azo dyes. The synthesis of azo dyes is a classic chemical process that involves two main stages: diazotization and azo coupling. nih.gov

In this context, the hydrazine can be oxidized or the corresponding aniline (B41778) (derived from the reduction of the nitro group) can be used to generate a diazonium salt. This highly reactive diazonium salt is an electrophile that readily attacks electron-rich aromatic compounds (coupling components), such as phenols or anilines, in an electrophilic aromatic substitution reaction. nih.gov This "coupling" step forms an azo compound, characterized by the -N=N- functional group, which is a powerful chromophore responsible for the intense color of these dyes. nih.gov

The substituents on the this compound precursor play a crucial role in determining the final color and properties of the dye. The nitro group (-NO₂) is a strong electron-withdrawing group and acts as a chromophore, a group that imparts color. The bromine atom (-Br) can act as an auxochrome, a group that modifies the color intensity and fastness of the dye. By choosing different coupling components to react with the diazonium salt derived from this compound, a wide spectrum of colors can be achieved.

Development of Functional Materials and Devices

The derivatives of this compound are instrumental in the development of a variety of functional materials, where the specific electronic properties conferred by the bromo and nitro groups are harnessed for advanced applications.

In the field of organic electronics, materials derived from substituted anilines and hydrazines are critical for creating the active layers in Organic Light-Emitting Diodes (OLEDs). These devices rely on organic compounds that can efficiently transport charge (holes and electrons) and emit light. The performance of an OLED is highly dependent on the molecular structure of these materials. rsc.orgrsc.org

This compound serves as a foundational building block for synthesizing complex molecules used in OLEDs, such as triarylamines and other donor-acceptor (D-A) structures. researchgate.netresearchgate.net The hydrazine moiety can be used to construct larger, nitrogen-containing heterocyclic systems, while the phenyl ring, functionalized with bromo and nitro groups, can be further modified. These modifications are used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. nih.gov This tuning is essential for controlling the charge injection, transport, and recombination processes within the OLED, ultimately determining the device's efficiency, color, and stability. rsc.org For instance, pyrazine-triphenylamine fused compounds have been synthesized and shown to be high-performance materials for OLEDs. rsc.org

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is highly sought after for applications in optical data storage, image processing, and optical switching. Organic molecules with specific electronic characteristics can possess large NLO responses.

A key strategy for designing NLO materials is to create molecules with strong electron donor and acceptor groups connected by a π-conjugated system. The presence of the electron-withdrawing nitro group (-NO₂) in this compound makes its derivatives promising candidates for NLO applications. researchgate.net This nitro group can act as a powerful electron acceptor in a "push-pull" molecular architecture. By chemically modifying the hydrazine group to create a strong electron-donating moiety, and potentially extending the conjugation, molecules with significant NLO properties can be synthesized. Research has shown that organic compounds containing nitro groups often exhibit enhanced NLO characteristics. researchgate.net

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a photosensitizer (dye) to absorb light and generate electrons. The efficiency of a DSSC is critically dependent on the properties of this dye. nih.govdissertation.comamericanelements.com Ideal dyes have strong light absorption across the visible spectrum, efficient electron injection into the semiconductor (typically TiO₂), and slow charge recombination. acs.org

This compound is a valuable precursor for the synthesis of the complex organic dyes used in DSSCs. These dyes often feature a Donor-π-Acceptor (D-π-A) structure to facilitate intramolecular charge transfer upon photoexcitation. chemicalbook.com The hydrazine functional group is a versatile handle for constructing the donor portion or for linking different parts of the dye molecule. The bromo and nitro groups on the phenyl ring allow for strategic modifications to tune the dye's absorption spectrum and electrochemical properties, which is crucial for optimizing the cell's performance. nih.gov For example, phenothiazine-based dyes, which can be built up from smaller, functionalized intermediates, have shown impressive photovoltaic performance in DSSCs. nih.govdissertation.com

Table 2: Role of this compound Substituents in Functional Dyes

| Substituent | Type | Function in Dye Molecule | Impact on DSSC Performance |

|---|---|---|---|

| Hydrazine (-NHNH₂) | Reactive Group | Serves as a key building block for the donor part of the dye or for creating heterocyclic linkers. | Enables the construction of efficient D-π-A structures for effective charge separation. |

| Nitro (-NO₂) | Electron-Withdrawing | Acts as an acceptor or modifies the electronic properties of the π-system. | Helps to tune the LUMO level for efficient electron injection and can shift absorption to longer wavelengths. researchgate.net |

| Bromo (-Br) | Halogen | Provides a site for further functionalization via cross-coupling reactions to extend conjugation or attach anchoring groups. | Allows for fine-tuning of the dye's electronic properties and its binding to the semiconductor surface. |

In polymer science, the hydrazine functional group offers unique reactivity that can be exploited for both initiating polymerization and cross-linking polymer chains. The reaction of hydrazine with carbonyl compounds (aldehydes and ketones) to form hydrazones is a robust and efficient chemical transformation.

This reactivity allows hydrazine derivatives to act as effective cross-linking agents. google.com For example, hydrazine can be used to cross-link polymers containing ketone or aldehyde functional groups, thereby improving their mechanical strength, thermal stability, and solvent resistance. researchgate.net Research has demonstrated the use of hydrazine hydrate (B1144303) to cross-link polyacrylonitrile (B21495) (PAN) films and to create cross-linked amphiphilic copolymers for forming fluorescent polymeric nanoparticles. nih.govresearchgate.net

Furthermore, phenylhydrazine (B124118) has been used as a monomer in the synthesis of terpolymers. For example, a terpolymer was synthesized from p-phenylenediamine, phenylhydrazine, and formaldehyde, demonstrating the direct incorporation of a phenylhydrazine unit into a polymer backbone. nih.gov this compound, with its additional functional groups, could be used as a specialty monomer or cross-linker to impart specific properties, such as increased refractive index or flame retardancy, to the final polymer material.

Design and Synthesis of Ligands for Coordination Chemistry and Catalysis

The hydrazine moiety in this compound is a key functional group for the synthesis of polydentate ligands, most commonly through condensation reactions with aldehydes and ketones to form hydrazone Schiff bases. This straightforward synthesis allows for the combination of the this compound unit with a wide array of carbonyl-containing molecules, enabling the creation of ligands with tailored steric and electronic properties.

These hydrazone ligands, featuring donor atoms such as nitrogen and oxygen, are excellent chelating agents for a variety of transition metal ions. The resulting metal complexes exhibit diverse coordination geometries, including octahedral and tetrahedral structures. chemijournal.comresearchgate.net The general synthetic route involves the refluxing of the hydrazine derivative with a suitable aldehyde or ketone in an alcoholic solvent, followed by the introduction of a metal salt to yield the final complex. nih.gov

For instance, studies on analogous ligands derived from 2,4-dinitrophenylhydrazine (B122626) show the formation of stable, non-electrolytic Ni(II) complexes with a 1:2 metal-to-ligand stoichiometry and an octahedral geometry. chemijournal.com Similarly, Schiff bases derived from bromo- and nitro-substituted salicylaldehydes form well-defined complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netdergipark.org.tr The electronic properties of the (2-bromo-5-nitrophenyl) group, with its electron-withdrawing nitro function and the heavy bromo atom, significantly influence the coordination environment and the stability of the metal complexes. These structural features are crucial for their potential application in catalysis, where the metal center's activity can be finely tuned by the ligand's electronic and steric profile. researchgate.netmdpi.com

Table 1: Examples of Metal Complexes with Analogous Hydrazone Schiff Base Ligands

| Ligand Precursor | Metal Ion | Resulting Complex Geometry | Reference |

| 2,4-dinitrophenylhydrazine | Ni(II) | Octahedral | chemijournal.com |

| 5-Bromosalicylaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | Tetrahedral / Planar | researchgate.netdergipark.org.tr |

| 5-Nitrosalicylaldehyde | Mn(II), Fe(II), Co(II), Ni(II) | Square Planar | researchgate.net |

| 2-hydroxy naphthaldehyde | Cr(III), Mn(II), Zn(II) | Octahedral | nih.gov |

Analytical Reagents in Chemical Detection and Separation

The structural characteristics of this compound make its derivatives highly suitable for various analytical applications, from classical wet chemistry to modern chromatographic techniques. dergipark.org.tr

Hydrazones derived from this compound can act as effective chromogenic reagents for the spectrophotometric determination of various analytes. dergipark.org.tr The formation of a hydrazone or a subsequent metal chelate often results in a new, intensely colored species with a distinct maximum absorption wavelength (λmax) in the visible spectrum. This color change allows for the quantitative analysis of the target analyte based on the Beer-Lambert law.

The principle relies on the formation of stable, colored complexes. For example, hydrazone derivatives containing hydroxyl (-OH) and azomethine (-C=N-) groups are known to form soluble complexes with metal ions, enabling their detection at microgram or nanogram levels. dergipark.org.tr The presence of the nitro group on the phenyl ring acts as a strong chromophore, enhancing the molar absorptivity of the resulting complexes, while the bromo group can further modulate the electronic transitions.

While direct studies on this compound are limited, analogous bromo-substituted reagents have proven effective. For instance, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione forms a yellow-brown complex with Ni(II) at a pH of 7.1-8.9, allowing for its determination. The selection of appropriate masking agents or pH adjustments can significantly enhance the selectivity for the target ion in the presence of other interfering ions. dergipark.org.tr

In analytical chromatography, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to improve the detection and separation of analytes that lack a suitable chromophore or are too polar or volatile. Phenylhydrazine reagents, especially nitro-substituted variants like 3-nitrophenylhydrazine (B1228671) (3-NPH), are widely used for this purpose. researchgate.net

This compound is an ideal candidate for a derivatizing agent. Its hydrazine group reacts efficiently with carbonyl groups present in aldehydes, ketones, and, after activation with a coupling agent like EDC, carboxylic acids. acs.org This reaction creates a stable hydrazone derivative with several analytical advantages:

Enhanced UV-Vis Detection: The nitrophenyl group serves as a strong chromophore, making the derivative easily detectable by UV-Vis detectors at concentrations far lower than the original analyte. researchgate.net

Improved Mass Spectrometric Response: The derivative typically has a higher molecular weight and is more readily ionized, leading to significantly improved sensitivity in MS detection. acs.org

Enhanced Chromatographic Separation: The derivatization process makes polar analytes like short-chain fatty acids more hydrophobic, leading to better retention and separation on reverse-phase HPLC columns. acs.org

The presence of the bromine atom in this compound offers a distinct advantage in mass spectrometry. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a unique signature in the mass spectrum, facilitating unambiguous identification of the derivatized analytes. This strategy has been successfully applied for the sensitive quantification of a wide range of metabolites, including organic acids, amino acids, and carbohydrates, in complex biological samples like plasma and oocytes. acs.orgacs.org

Table 2: Analytes Successfully Derivatized with Analogous Nitrophenylhydrazine Reagents for LC-MS Analysis

| Derivatizing Agent | Analyte Class | Example Analytes | Reference |

| 3-Nitrophenylhydrazine | Carboxylic Acids | Short-chain fatty acids, N-Acyl glycines | acs.org |

| 3-Nitrophenylhydrazine | Carbonyl Compounds | Ketones, Aldehydes | acs.org |